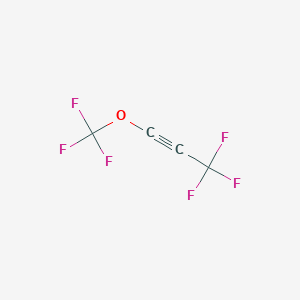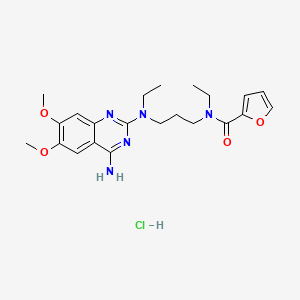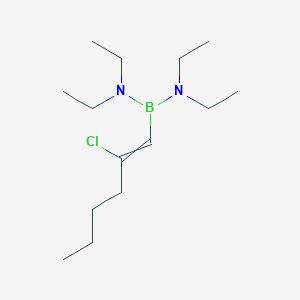
1-(2-Chlorohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine is a chemical compound known for its unique structure and properties. It contains a boron atom bonded to a complex organic framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine involves several steps. One common method includes the reaction of 2-chlorohex-1-ene with N,N,N’,N’-tetraethylboranediamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-containing oxidized products.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of reduced boron compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism by which 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine can be compared with other boron-containing compounds such as:
1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine: This compound has a similar structure but differs in the number of ethyl groups attached to the boron atom.
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine: Another related compound with a different functional group attached to the hex-1-en-1-yl moiety.
The uniqueness of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine lies in its specific arrangement of atoms and the presence of the tetraethylboranediamine moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63011-77-8 |
|---|---|
Molecular Formula |
C14H30BClN2 |
Molecular Weight |
272.67 g/mol |
IUPAC Name |
N-[2-chlorohex-1-enyl(diethylamino)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H30BClN2/c1-6-11-12-14(16)13-15(17(7-2)8-3)18(9-4)10-5/h13H,6-12H2,1-5H3 |
InChI Key |
NMDRNCSHNMCRJG-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C(CCCC)Cl)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



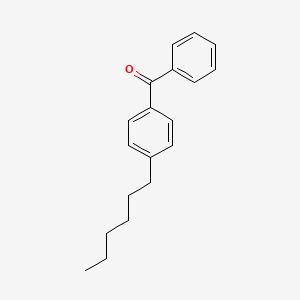
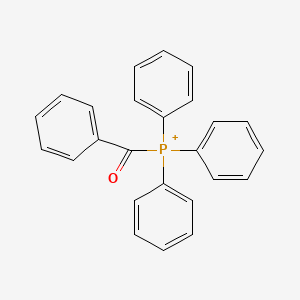
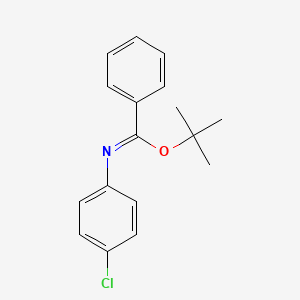


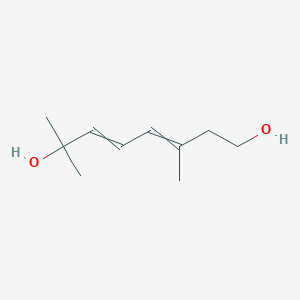
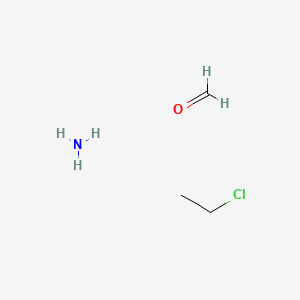


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)

